molecular formula C20H20O3Si B8488152 Dimethoxy(4-phenoxyphenyl)(phenyl)silane

Dimethoxy(4-phenoxyphenyl)(phenyl)silane

Cat. No.: B8488152
M. Wt: 336.5 g/mol
InChI Key: JXCJVGOUQAUTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethoxy(4-phenoxyphenyl)(phenyl)silane is an organosilicon compound with the molecular formula C20H20O3Si It is characterized by the presence of a phenyl group, a 4-phenoxyphenyl group, and two methoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxy(4-phenoxyphenyl)(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of phenyltrichlorosilane with 4-phenoxyphenylmagnesium bromide, followed by methanolysis to introduce the methoxy groups. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethoxy(4-phenoxyphenyl)(phenyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Dimethoxy(4-phenoxyphenyl)(phenyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biological studies.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Dimethoxy(4-phenoxyphenyl)(phenyl)silane exerts its effects depends on its application. In chemical reactions, the silicon atom acts as a central point for various transformations, facilitating the formation of new bonds and functional groups. In biological systems, the compound may interact with cellular components, influencing processes such as cell adhesion and signaling .

Comparison with Similar Compounds

Similar Compounds

    Phenyltrimethoxysilane: Similar structure but with three methoxy groups.

    Diphenyldimethoxysilane: Contains two phenyl groups instead of a phenyl and a 4-phenoxyphenyl group.

    Tetramethoxysilane: Contains four methoxy groups without any phenyl groups.

Uniqueness

Dimethoxy(4-phenoxyphenyl)(phenyl)silane is unique due to the presence of both a phenyl and a 4-phenoxyphenyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly useful in applications requiring specific interactions with other molecules or materials .

Properties

Molecular Formula

C20H20O3Si

Molecular Weight

336.5 g/mol

IUPAC Name

dimethoxy-(4-phenoxyphenyl)-phenylsilane

InChI

InChI=1S/C20H20O3Si/c1-21-24(22-2,19-11-7-4-8-12-19)20-15-13-18(14-16-20)23-17-9-5-3-6-10-17/h3-16H,1-2H3

InChI Key

JXCJVGOUQAUTOH-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Another suitable approach to making the (thio)phenoxyphenyl phenyl silane of the present invention is the sequential formation of a Grignard reagent [a (thio)phenoxyphenyl magnesium halide] followed by introduction of a phenyl trialkoxy silane. A reaction scheme illustrative of this approach follows in which p-phenoxyphenyl bromide is reacted with magnesium metal to form p-phenoxyphenyl magnesium bromide. The p-phenoxyphenyl magnesium bromide intermediate is then reacted with phenyl trimethoxy silane to produce p-phenoxyphenyl phenyl dimethoxy silane. Typically, this Grignard approach is carried out in an anhydrous ether solvent such as tetrahydrofuran (“THF”) or diethyl ether.
Name
p-phenoxyphenyl magnesium bromide
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reactant
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